Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dichloro-

Description

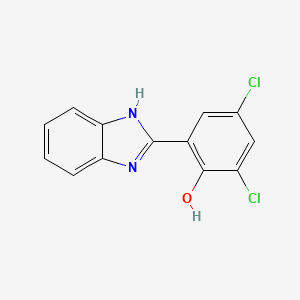

Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dichloro- (hereafter referred to as 4,6-dichloro derivative) is a chlorinated benzimidazole-phenol hybrid compound. Its structure features a benzimidazole ring fused to a phenol moiety, with chlorine substituents at the 4 and 6 positions of the aromatic ring. This compound has been studied extensively for its biological and photophysical properties, particularly in the context of crystal engineering and intermolecular interactions . The synthesis and X-ray crystallographic characterization of this compound were reported by Han (2010), highlighting its structural nuances compared to non-chlorinated analogs .

Structure

3D Structure

Properties

CAS No. |

52828-99-6 |

|---|---|

Molecular Formula |

C13H8Cl2N2O |

Molecular Weight |

279.12 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol |

InChI |

InChI=1S/C13H8Cl2N2O/c14-7-5-8(12(18)9(15)6-7)13-16-10-3-1-2-4-11(10)17-13/h1-6,18H,(H,16,17) |

InChI Key |

WDDJYCGSDUNBHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC(=C3)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Condensation of 3,5-Dichloro-2-Hydroxybenzaldehyde with o-Phenylenediamine

The most widely documented method involves the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with o-phenylenediamine in methanol under ambient conditions . This one-step reaction proceeds via Schiff base formation, followed by intramolecular cyclization to yield the benzimidazole core. Key steps include:

-

Reaction Mechanism : The aldehyde group of 3,5-dichloro-2-hydroxybenzaldehyde reacts with the primary amine of o-phenylenediamine, forming an imine intermediate. Subsequent cyclization eliminates water, producing the planar benzimidazole structure .

-

Intramolecular Hydrogen Bonding : The hydroxyl group at the 2-position of the phenol ring forms an O–H⋯N hydrogen bond with the benzimidazole nitrogen, stabilizing the planar conformation .

-

Crystallization and Purification : The product is typically isolated by evaporation and recrystallized from methanol, yielding a crystalline solid with π–π interactions between aromatic rings .

Solvent-Free Green Synthesis

An alternative approach employs solvent-free conditions, aligning with green chemistry principles . This method avoids toxic solvents and reduces waste:

-

Procedure : Equimolar amounts of 3,5-dichloro-2-hydroxybenzaldehyde and o-phenylenediamine are ground in a mortar until a homogeneous mixture forms. The mixture is heated at 140°C for 1–2 hours, facilitating melt-phase condensation .

-

Advantages :

-

Challenges : Requires precise temperature control to prevent decomposition of heat-sensitive intermediates.

Acid-Catalyzed Cyclization in Ethanol/Water

A scalable method utilizes a mixed ethanol/water solvent system with Na₂S₂O₅ as an oxidizing agent :

-

Optimized Conditions :

-

Reaction Profile :

-

Purification : Column chromatography (chloroform:methanol, 98:2) or crystallization from ethanol/water mixtures .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the three primary methods:

Mechanistic Insights and Structural Validation

-

Planarity and Stability : X-ray crystallography confirms the near-planar structure of the title compound, with a mean deviation of 0.037 Å from the plane . This planarity facilitates π–π stacking between benzimidazole and dichlorophenol rings (centroid distances: 3.535–3.724 Å) .

-

Hydrogen Bond Networks : Intermolecular N–H⋯O bonds propagate polymeric chains along the axis, enhancing crystalline stability .

Industrial Scalability and Challenges

While laboratory-scale methods are well-established, industrial production faces hurdles:

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Phenol derivatives, particularly those containing benzimidazole, have been extensively studied for their antimicrobial and anticancer properties. The benzimidazole ring is known for its role in various therapeutic agents due to its ability to interact with biological targets effectively.

- Antimicrobial Activity : Studies indicate that compounds similar to Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dichloro- exhibit significant activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

- Anticancer Potential : Research has shown that benzimidazole derivatives can inhibit specific kinases involved in cancer progression. For instance, the compound's structure allows it to act as an inhibitor of P38 mitogen-activated protein kinase (MAPK), which is implicated in inflammatory responses and cancer cell proliferation .

Agricultural Applications

The compound also shows promise as a fungicide and herbicide . Its ability to inhibit certain biochemical pathways in plants makes it a candidate for developing agrochemicals aimed at protecting crops from fungal infections and weed competition.

- Fungicidal Properties : Similar compounds have demonstrated efficacy against various fungal species that threaten agricultural productivity. The mechanism typically involves inhibiting fungal cell wall synthesis or disrupting cellular processes essential for growth .

Material Science

In material science, phenolic compounds are valued for their thermal stability and chemical resistance . Phenol derivatives are often used in the formulation of resins and polymers.

- Polymer Applications : The incorporation of Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dichloro- into polymer matrices can enhance their mechanical properties and thermal stability, making them suitable for high-performance applications .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of phenolic compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that derivatives like Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dichloro- exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, suggesting potential for development as new antimicrobial agents .

Case Study 2: Anticancer Activity

Research focusing on the anticancer effects of benzimidazole derivatives revealed that Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dichloro- effectively inhibited the proliferation of various cancer cell lines. The study highlighted its mechanism of action through modulation of signaling pathways associated with cell survival and apoptosis .

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of H+/K±ATPases, leading to intracellular acidification and inhibition of cell proliferation . Additionally, the compound may exert its effects through the generation of reactive oxygen species (ROS) and induction of oxidative stress in target cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

The 4,6-dichloro derivative belongs to a family of benzimidazole-phenol hybrids. Key analogs include:

4-(1H-Benzo[d]imidazol-2-yl)phenol (benzimidazole substituted at the phenol’s 4-position).

Structural and Crystallographic Differences

Table 1: Structural Comparison of Analogs

Key Observations:

- Hydrogen Bonding: The parent compound exhibits intramolecular N–H···O hydrogen bonds, stabilizing its planar configuration . The 4,6-dichloro derivative forms intermolecular O–H···N and Cl···H–N interactions, attributed to the increased acidity of the phenolic –OH group (Cl substituents lower pKa) . The 4-substituted analog (Zhan et al., 2007) shows a distinct hydrogen-bond network due to steric and electronic effects of the benzimidazole at C4 .

- π-π Stacking: The parent compound’s crystal packing is dominated by π-π interactions between benzimidazole and phenol rings . Chlorine substituents in the 4,6-dichloro derivative disrupt π-π stacking, favoring halogen-based interactions (e.g., Cl···Cl and Cl···π) .

- Electronic Effects: The electron-withdrawing Cl groups in the 4,6-dichloro derivative increase the phenolic –OH acidity, enhancing its hydrogen-bond donor capacity compared to the parent compound .

Biological Activity

Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dichloro- (CAS No. 52828-99-6), is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial, antiviral, and anticancer applications. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Molecular Structure:

- Molecular Formula: C13H8Cl2N2O

- Molecular Weight: 279.12 g/mol

- IUPAC Name: 2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol

Chemical Characteristics:

The compound features a benzimidazole ring fused with a dichlorophenol moiety. The presence of chlorine atoms and a hydroxyl group significantly influences its reactivity and biological properties.

| Property | Value |

|---|---|

| CAS No. | 52828-99-6 |

| Molecular Formula | C13H8Cl2N2O |

| Molecular Weight | 279.12 g/mol |

| IUPAC Name | 2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol |

| InChI Key | WDDJYCGSDUNBHU-UHFFFAOYSA-N |

The biological activity of 2-(1H-benzimidazol-2-yl)-4,6-dichloro- is primarily attributed to its ability to interact with specific molecular targets. The benzimidazole moiety can bind to various enzymes and receptors, inhibiting their activity. For instance, it has been shown to inhibit H+/K+-ATPases, leading to intracellular acidification and suppression of cell proliferation .

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi:

- Bacterial Activity: Exhibits effective inhibition against Gram-positive and Gram-negative bacteria.

- Fungal Activity: Demonstrates antifungal properties against common pathogens.

A study highlighted the compound's potential as an antibacterial agent with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Antiviral Activity

Benzimidazole derivatives are also recognized for their antiviral effects. The compound has shown efficacy against human cytomegalovirus (HCMV) and other RNA viruses by inhibiting viral RNA synthesis through the blockade of RNA polymerase II .

Anticancer Properties

The anticancer potential of 2-(1H-benzimidazol-2-yl)-4,6-dichloro- has been explored in various cancer cell lines:

- Mechanism: Induces apoptosis via the generation of reactive oxygen species (ROS) and subsequent DNA damage.

- Case Study: In vitro studies demonstrated that the compound sensitizes melanoma cells to radiation therapy by enhancing DNA strand breaks and activating apoptotic pathways .

Case Studies

-

Antimicrobial Efficacy:

- Researchers evaluated the antimicrobial activity of several benzimidazole derivatives, including 2-(1H-benzimidazol-2-yl)-4,6-dichloro-. The results indicated a broad spectrum of activity against both bacterial and fungal strains.

- Anticancer Activity:

Q & A

Q. What are the common synthetic routes for 2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol, and how can its purity be validated?

The compound is synthesized via Schiff base condensation reactions. For example, 3,5-dichloro-2-hydroxybenzaldehyde reacts with 1,2-diaminobenzene under controlled conditions, yielding the title compound as an unexpected product due to competing cyclization pathways . Purity validation involves techniques like FT-IR, UV-Vis spectroscopy, and elemental analysis (C, H, N). X-ray crystallography (e.g., monoclinic P21/c space group with Å, Å) confirms structural integrity .

Q. How is hydrogen bonding critical to the crystal packing of this compound?

Hydrogen bonds (O–H···N and N–H···O) dominate the crystal lattice, forming a 3D network. Graph set analysis (e.g., motifs) reveals directional interactions that stabilize the structure . Table 1 in provides bond lengths (e.g., O–H···N: ~2.7 Å) and angles, essential for predicting solubility and stability.

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of 2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol?

Density Functional Theory (DFT) with gradient-corrected functionals (e.g., B3LYP) accurately predicts molecular orbitals, charge distribution, and correlation energies. Studies using the Colle-Salvetti formula adapted for local kinetic-energy density demonstrate <5% deviation in calculated vs. experimental properties like dipole moments . For metal complexes, geometry optimizations confirm octahedral coordination (e.g., Ni(II) with C=N and Cl ligands) .

Q. How do synthetic conditions lead to structural contradictions in related benzimidazole derivatives?

Variations in solvents, catalysts (e.g., sulfuric acid vs. molecular sieves), and temperature alter reaction pathways. For instance, methanol at -5°C favors Schiff base intermediates, while ethanol at higher temperatures may yield cyclized byproducts . Conflicting crystallographic data (e.g., bond angle deviations >2°) highlight the need for controlled synthesis and multi-technique validation (XRD, NMR) .

Q. What role does this compound play in coordination chemistry, and how are its complexes characterized?

The benzimidazole-phenol moiety acts as a polydentate ligand, binding transition metals (Ni, Co, Fe) via N and O donors. Characterization includes:

Q. How does this compound exhibit fluorescence properties, and what mechanisms drive its sensing applications?

The excited-state intramolecular proton transfer (ESIPT) mechanism in benzimidazole derivatives enables fluorescence tuning. Substituents like Cl atoms modulate emission wavelengths (e.g., 450–550 nm) and quantum yields. Applications include Fe and Cu sensing in aqueous media via fluorescence quenching, validated by Stern-Volmer analysis .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in hydrogen bond classifications across crystallographic studies?

Use Etter’s graph theory and Bernstein’s extension to standardize hydrogen bond descriptors. For example, compare - and -type motifs in related structures (e.g., 4-(1H-benzimidazol-2-yl)phenol vs. dichloro derivatives) to identify systematic packing differences .

Q. What regulatory classifications apply to this compound, and how do they impact laboratory handling?

Under CERCLA Section 102(a), it is classified as a hazardous substance (EPA Hazard Code U081) with a reportable quantity of 100 lbs (45.4 kg) . Safety protocols must align with OSHA guidelines for chlorophenols, including fume hood use and PPE for skin/eye protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.